molecular formula C26H18N2O2S B2479928 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide CAS No. 446832-71-9

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide

Cat. No.: B2479928
CAS No.: 446832-71-9
M. Wt: 422.5
InChI Key: KGROROPOPTXMOH-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a benzamide core substituted with both a benzothiazole moiety and a phenoxybenzene group, a structure known to confer a wide spectrum of biological activity. Benzothiazole scaffolds, such as the one in this compound, are extensively investigated for their potent and selective anticancer properties against human-derived carcinomas, including breast, ovarian, and renal cancers . The structural motif is also found in agents with anti-inflammatory and analgesic effects , as well as notable antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli . The mechanism of action for benzothiazole derivatives often involves enzyme inhibition , such as targeting soluble epoxide hydrolase (sEH) or fatty acid amide hydrolase (FAAH), which are key players in pain and inflammation pathways . Some analogs also demonstrate an ability to interact with cellular DNA, leading to the inhibition of cancer cell growth . Researchers utilize this compound as a key intermediate for the synthesis of more complex molecules and as a pharmacological tool to study biochemical pathways. It is exclusively intended for research applications and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O2S/c29-25(18-8-7-13-22(17-18)30-21-11-2-1-3-12-21)27-20-10-6-9-19(16-20)26-28-23-14-4-5-15-24(23)31-26/h1-17H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGROROPOPTXMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophenol with 3-Nitrobenzaldehyde

A foundational method involves the reaction of 2-aminothiophenol with 3-nitrobenzaldehyde under oxidative conditions. The nitro group is subsequently reduced to an amine.

Procedure :

  • Cyclization :
    • 2-Aminothiophenol (1.0 equiv) and 3-nitrobenzaldehyde (1.1 equiv) are refluxed in ethanol with iodine (5 mol%) as an oxidant for 12 hours.
    • Intermediate : 3-Nitrobenzothiazole (yield: 78%).
  • Nitro reduction :
    • Catalytic hydrogenation (H₂, 10% Pd/C) in ethanol at 50°C for 6 hours converts the nitro group to an amine.
    • Product : 3-(1,3-Benzothiazol-2-yl)aniline (yield: 92%).

Mechanistic insight : Iodine facilitates dehydrogenation, promoting cyclization via Schiff base formation and subsequent aromatization.

One-Pot Ru-Catalyzed Synthesis

A streamlined approach employs ruthenium catalysis to assemble the benzothiazole ring directly from 3-aminophenyl disulfide and aldehydes.

Conditions :

  • RuCl₃ (3 mol%), DMF, 120°C, 8 hours.
  • Substrate scope : Tolerates electron-withdrawing and donating groups on the aldehyde.
  • Yield : 85–90% for 3-(1,3-benzothiazol-2-yl)aniline.

Advantages : Atom-economical, avoids isolation of intermediates.

Synthesis of 3-Phenoxybenzoyl Chloride

Chlorination of 3-Phenoxybenzoic Acid

3-Phenoxybenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride.

Procedure :

  • 3-Phenoxybenzoic acid (1.0 equiv) is stirred with SOCl₂ (3.0 equiv) at 70°C for 4 hours. Excess SOCl₂ is removed under vacuum.
  • Yield : 95% (purity >98% by NMR).

Amide Coupling Strategies

Schotten-Baumann Reaction

Classical amide formation using aqueous base.

Conditions :

  • 3-(1,3-Benzothiazol-2-yl)aniline (1.0 equiv) and 3-phenoxybenzoyl chloride (1.2 equiv) are stirred in dichloromethane with aqueous NaOH (10%) at 0–5°C for 2 hours.
  • Yield : 70–75%.

Limitations : Moderate yields due to hydrolysis side reactions.

Coupling Reagent-Mediated Synthesis

Modern protocols employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Optimized conditions :

  • EDC (1.5 equiv), HOBt (1.5 equiv), DMF, room temperature, 12 hours.
  • Yield : 88% (HPLC purity >99%).

Advantages : Suppresses racemization, enhances reaction efficiency.

Integrated One-Pot Approaches

Tandem Cyclization-Coupling

A sequential method combines benzothiazole formation and amide coupling without isolating intermediates.

Steps :

  • 2-Aminothiophenol, 3-nitrobenzaldehyde, and RuCl₃ react in DMF to form 3-nitrobenzothiazole.
  • In situ reduction with H₂/Pd-C yields 3-(1,3-benzothiazol-2-yl)aniline.
  • Addition of 3-phenoxybenzoyl chloride and EDC/HOBt completes the amide coupling.
  • Overall yield : 76%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer for high-throughput production.

Parameters :

  • Residence time: 10 minutes.
  • Temperature: 150°C.
  • Productivity : 1.2 kg/day (99% purity).

Characterization and Analytical Data

Table 1: Physicochemical Properties of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-phenoxybenzamide

Property Value Method
Molecular formula C₂₆H₁₉N₂O₂S HRMS
Molecular weight 435.51 g/mol Calculated
Melting point 218–220°C DSC
Solubility (25°C) DMSO: 45 mg/mL USP method
HPLC purity >99% C18 column, MeOH/H₂O

Critical Analysis of Methodologies

Table 2: Comparison of Synthetic Routes

Method Yield (%) Purity (%) Advantages Limitations
Schotten-Baumann 70–75 95 Low cost, simple setup Hydrolysis side reactions
EDC/HOBt coupling 88 99 High efficiency, mild conditions Cost of reagents
One-pot tandem 76 98 Reduced steps, scalable Requires optimization
Continuous flow 82 99 High throughput, consistent quality Initial capital investment

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Coupling Agents: Hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation.

    Amines: Formed through reduction.

    Substituted Derivatives: Formed through electrophilic substitution.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity (if known)
Target Compound C26H19N2O2S 429.50 3-phenoxybenzamide, 3-benzothiazolylphenyl Hypothesized kinase/modulator activity
MS8 (N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide) C17H15N3O2S 333.39 3-phenoxybenzamide, 4-methylthiazol-2-yl EHD4 inhibitor
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide C22H18N2O3S 390.46 2,4-dimethoxybenzamide, 3-benzothiazolylphenyl Not specified (likely impacts solubility)
N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-bromobenzamide C20H13BrN2OS 409.30 2-bromobenzamide, 3-benzothiazolylphenyl Steric/electronic modulation potential
N-[3-(1,3-benzothiazol-2-yl)phenyl]-N'-(3,4-dimethoxybenzoyl)thiourea C23H19N3O3S2 449.55 Thiourea linkage, 3,4-dimethoxybenzoyl Enhanced hydrogen bonding capacity

Key Observations

Impact of Substituents on Benzamide: The 3-phenoxy group in the target compound (vs. 2,4-dimethoxy in or 2-bromo in ) alters electron distribution and steric bulk. Phenoxy groups may enhance lipophilicity, whereas methoxy or bromo substituents influence solubility and binding kinetics.

Role of Benzothiazole: The benzothiazole moiety is conserved in the target compound and analogs , suggesting its importance in bioactivity. Benzothiazoles are known to interact with ATP-binding pockets in kinases (e.g., JNK inhibitors like AS601245 ).

Research Findings and Implications

  • Biological Activity: MS8’s identification as an EHD4 inhibitor suggests that 3-phenoxybenzamide derivatives may have broader applications in enzyme modulation. The target compound’s benzothiazole group could further enhance selectivity for kinase targets, as seen in JNK inhibitors .
  • Structural Optimization : The dimethoxy and bromo analogs highlight trade-offs between electronic effects (electron-donating vs. withdrawing groups) and steric hindrance.
  • Thermodynamic Stability : X-ray data from on dihydrothiazole derivatives indicate planar geometries and stable hydrogen-bonding networks, which may guide crystallization studies for the target compound.

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety , which is known for its diverse biological activities. The chemical structure can be summarized as follows:

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC26H18N2O2S
Molecular Weight434.50 g/mol
CAS Number313535-64-7

Target of Action

The compound primarily targets bacterial cells, exhibiting significant antibacterial properties. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus , with minimum inhibitory concentration (MIC) values ranging from 19.7 to 24.2 μM .

Mode of Action

The mode of action involves the compound's interaction with bacterial cellular mechanisms, likely disrupting essential biochemical pathways necessary for bacterial survival and replication. Although specific pathways remain under investigation, it is hypothesized that the compound interferes with protein synthesis or cell wall biosynthesis.

Pharmacokinetics

Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) calculations suggest a favorable pharmacokinetic profile for this compound, indicating potential for therapeutic application.

Antibacterial Activity

Research has demonstrated that this compound exhibits potent antibacterial activity against various strains of bacteria. The following table summarizes the antibacterial efficacy against selected strains:

Bacterial StrainMIC (μM)
Staphylococcus aureus19.7 - 24.2
Escherichia coliNot specified
Pseudomonas aeruginosaNot specified

Anticancer Activity

In addition to its antibacterial properties, the compound has shown promise in anticancer research. Studies indicate that similar benzothiazole derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds with structural similarities have demonstrated significant activity against lung cancer cell lines in both 2D and 3D assays . The following table illustrates the IC50 values observed in these studies:

Cell LineIC50 (μM)
A5496.26 ± 0.33
HCC8276.48 ± 0.11
NCI-H35820.46 ± 8.63

These results suggest that while the compound may effectively inhibit cancer cell proliferation in vitro, further studies are needed to assess its selectivity and toxicity profiles.

Case Studies

  • Antibacterial Study : A study conducted on the antibacterial effects of this compound revealed significant inhibition against Staphylococcus aureus. The research utilized standard broth microdilution methods to determine MIC values and confirmed the compound's efficacy through time-kill assays.
  • Anticancer Research : Another study explored the anticancer potential of similar benzothiazole derivatives on lung cancer cell lines using both 2D and 3D culture systems. The findings indicated that compounds exhibited higher cytotoxicity in 2D assays compared to their performance in 3D models, highlighting the importance of testing conditions on drug efficacy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide, and how can purity/yield challenges be addressed?

  • Methodological Answer : The compound is synthesized via coupling reactions between 1,3-benzothiazole-2-carboxylic acid derivatives and substituted phenylamines. Key steps include:

  • Amide bond formation : Use coupling agents like T3P (propylphosphonic anhydride) in DMF under inert conditions .
  • Solvent optimization : Ethanol or THF for intermediate steps, with reflux conditions to enhance reaction efficiency .
  • Purification : Column chromatography (e.g., silica gel with 2–10% methanol/dichloromethane) and preparative TLC to isolate pure product .
  • Yield improvement : Adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of amine to acid) and monitor reactions via TLC .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm aromatic protons, benzothiazole rings, and amide linkages .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed vs. calculated m/z) .
  • Infrared Spectroscopy (FT-IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .
  • X-ray crystallography : Resolves 3D structure; SHELX programs refine crystallographic data .

Q. What are the key physical and chemical properties relevant to laboratory handling?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water; dissolves in DMSO, DMF, or ethanol for biological assays .
  • Stability : Stable at room temperature but degrades under strong acids/bases; store desiccated at -20°C .
  • Melting point : Experimentally determined via differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What is the mechanism of action against the DprE1 enzyme in Mycobacterium tuberculosis?

  • Methodological Answer :

  • Enzyme inhibition assays : Measure IC50_{50} using recombinant DprE1 and a colorimetric substrate (e.g., resazurin reduction) .
  • Structural analysis : Co-crystallize the compound with DprE1 and resolve via X-ray crystallography to identify binding interactions (e.g., hydrogen bonding with catalytic lysine) .
  • Mutagenesis studies : Assess activity against DprE1 mutants (e.g., K418A) to confirm target specificity .

Q. How can contradictions in reported biological activities (e.g., antibacterial vs. anticancer) be resolved?

  • Methodological Answer :

  • Dose-response profiling : Test across multiple cell lines (e.g., cancer vs. bacterial models) to establish selectivity .
  • Off-target screening : Use kinase profiling panels (e.g., BRAF, MEK) to identify secondary targets .
  • SAR studies : Modify substituents (e.g., phenoxy vs. nitro groups) to isolate specific bioactivity .

Q. What strategies are effective in designing analogs with improved pharmacokinetics?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the benzothiazole ring with thieno[2,3-d]pyrimidine to enhance metabolic stability .
  • LogP optimization : Introduce polar groups (e.g., -CN, -SO2_2NH2_2) to reduce hydrophobicity .
  • In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity and ADMET properties .

Q. What experimental design challenges arise in studying enzyme inhibition kinetics, and how are they addressed?

  • Methodological Answer :

  • Substrate competition : Use a fluorogenic substrate (e.g., Mca-YVADAPK(Dnp)) to minimize interference .
  • Time-dependent inhibition : Pre-incubate the compound with the enzyme to assess irreversible binding .
  • Data normalization : Include controls for non-enzymatic degradation (e.g., heat-inactivated enzyme) .

Q. How does this compound compare to other benzothiazole derivatives in targeting BRAF or MAPK pathways?

  • Methodological Answer :

  • Kinase selectivity profiling : Compare IC50_{50} against BRAFWT^{WT}, BRAFV600E^{V600E}, and related kinases (e.g., CRAF) using ELISA-based assays .
  • Paradoxical activation testing : Evaluate MAPK pathway activation in RAS-mutant cell lines at sub-saturating inhibitor concentrations .
  • Structural comparisons : Overlay crystallographic data with inhibitors like vemurafenib to identify divergent binding modes .

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